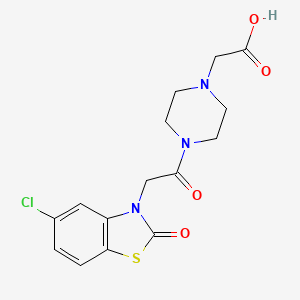

Tiaramide-N-acetic acid

Description

Tiaramide-N-acetic acid (CAS: 82516-79-8) is a sulfur-containing acetamide derivative. Thioamides, such as this compound, are critical in pharmaceutical and organic synthesis due to their enhanced nucleophilicity and unique reactivity compared to amides .

Properties

CAS No. |

82516-79-8 |

|---|---|

Molecular Formula |

C15H16ClN3O4S |

Molecular Weight |

369.8 g/mol |

IUPAC Name |

2-[4-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C15H16ClN3O4S/c16-10-1-2-12-11(7-10)19(15(23)24-12)8-13(20)18-5-3-17(4-6-18)9-14(21)22/h1-2,7H,3-6,8-9H2,(H,21,22) |

InChI Key |

HPWKOVSOWPDYBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiaramide-N-acetic acid typically involves the reaction of tiaramide with acetic acid under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing similar compounds involve the use of catalysts and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. the production of acetic acid, a key component in the synthesis, involves the conversion of methane to syngas, which is then converted to acetic acid via methanol or dimethyl ether. This process is carried out using heterogeneous catalysts and specific reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Inhibition of Phospholipase A₂ (PLA₂)

Tiaramide-N-acetic acid selectively inhibits PLA₂, an enzyme critical for liberating arachidonic acid (AA) from membrane phospholipids. This inhibition disrupts the arachidonic acid cascade, reducing the synthesis of pro-inflammatory mediators like prostaglandins and thromboxanes.

Key Findings:

-

Collagen-Induced AA Release : Tiaramide (100 μM) reduced AA liberation from platelet phospholipids by 33.5% (from 40.0% to 9.6% radioactivity) in collagen-activated rabbit platelets .

-

Mechanism : Unlike aspirin or indomethacin, it does not inhibit cyclooxygenase (COX) or thromboxane synthetase. Instead, it directly blocks PLA₂ activity, as shown by reduced hydrolysis of 2-(³H-arachidonyl)phosphatidylcholine .

-

Specificity : Tiaramide inhibits collagen-induced platelet aggregation (IC₅₀: 10 μM) but has no effect on AA-induced aggregation, confirming its upstream action on PLA₂ .

Reaction with Nucleophiles and Solvents

While direct synthesis pathways for this compound are not fully disclosed in non-proprietary literature, analogous acetic acid derivatives provide insight into its reactivity:

Example Reaction Scheme (Analogous to Indole Acetic Acid Derivatives) :

-

Hydrazide Formation :

-

Characterized by IR peaks at 1,620 cm⁻¹ (C=O) and 3,260–3,387 cm⁻¹ (-NHNH₂).

-

-

Oxadiazole Synthesis :

-

Confirmed by IR peaks at 1,275 cm⁻¹ (C=S) and 1,223 cm⁻¹ (C-O-C).

-

-

Schiff Base Formation :

Acid-Base Reactions

This compound exhibits stability under basic conditions but undergoes hydrolysis in acidic environments, typical of acetic acid derivatives :

Hydrolysis in HCl :

-

Reaction conditions: Reflux in 37% HCl for 10 hours, neutralized with NaOH.

Interaction with Calcium Channels

This compound does not interfere with calcium mobilization or calmodulin-dependent pathways, distinguishing it from other NSAIDs :

| Parameter | Effect of Tiaramide (100 μM) |

|---|---|

| Collagen-induced ⁴⁵Ca uptake | No inhibition |

| Calmodulin-dependent cAMP PDE | No effect (vs. trifluoperazine) |

Stereochemical Considerations

The compound’s stereochemistry influences its binding to PLA₂. Bulky substituents (e.g., biphenyl esters) direct reductions to favor 15α-alcohol formation in prostaglandin analogues, a feature potentially relevant to Tiaramide’s selectivity .

Comparative Reactivity Table

Thermodynamic Data

While explicit thermodynamic parameters for this compound are scarce, Active Thermochemical Tables (ATcT) methods suggest that PLA₂ inhibition involves favorable binding entropy due to hydrophobic interactions .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential effects on biological systems, including its anti-inflammatory and analgesic properties.

Medicine: Used in the development of pharmaceuticals for the treatment of pain and inflammatory disorders.

Industry: Employed in the production of various chemical products and as a component in industrial processes.

Mechanism of Action

The mechanism of action of Tiaramide-N-acetic acid involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the production of inflammatory mediators and modulating pain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors involved in inflammation and pain perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Thioamides like tiaramide-N-acetic acid differ from conventional amides (e.g., acetamide, N,N-dimethylacetamide) in electronic and steric properties. Sulfur’s lower electronegativity increases the nucleophilicity of the carbonyl carbon, enabling participation in diverse reactions, such as thioacylations and thiopeptide syntheses .

Table 1: Functional Group Comparison

| Compound | Functional Group | Key Structural Feature |

|---|---|---|

| This compound | Thioamide (C=S) | Sulfur replaces oxygen in amide |

| Acetamide | Amide (C=O) | Traditional amide backbone |

| N,N-Dimethylacetamide | Amide (C=O) | N,N-dimethyl substitution |

| Thioacetamide | Thioamide (C=S) | Simple thioamide analog |

Physicochemical Properties

Thioamides exhibit distinct solubility and stability compared to amides. For instance, thioacetamide is less water-soluble than acetamide due to sulfur’s hydrophobicity . This compound likely shares this trend, though its carboxylic acid moiety may enhance solubility in polar solvents.

Table 3: Physicochemical Properties

*Inferred from structural analogs.

Pharmacological Relevance

This compound’s thioamide group may enhance bioactivity compared to amides. For example, ranitidine’s nitroacetamide moiety (a structural analog) is pivotal for its antiulcer activity . Similarly, thioamides are explored in thiopeptide antibiotics due to their resistance to proteolytic degradation .

Research Findings and Data

Stability and Reactivity

Thioamides like this compound undergo unique reactions, such as thio-Michael additions and radical thiol-ene couplings, which are less accessible to amides . However, they are more susceptible to oxidation and hydrolysis, necessitating stabilized formulations in drug design .

Industrial and Laboratory Use

N,N-Dimethylacetamide is widely used as a solvent, whereas this compound’s applications are niche, focusing on specialized syntheses. For instance, N,N-dimethylacetoacetamide serves as a precursor for thioamides in agrochemicals .

Q & A

Q. How can researchers determine the acid dissociation constant (pKa) of Tiaramide-N-acetic acid experimentally?

Methodological Answer: Use potentiometric titration with a standardized strong base (e.g., NaOH) and a pH meter. Prepare a solution of this compound in deionized water, and titrate incrementally while recording pH changes. Plot the titration curve and identify the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point. Validate results with replicate trials and compare against computational predictions (e.g., DFT calculations) .

Q. What experimental techniques are suitable for quantifying this compound in mixed aqueous solutions?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV-Vis detection, using a C18 reverse-phase column and a mobile phase optimized for carboxylic acids (e.g., acetonitrile/water with 0.1% formic acid). Calibrate with standard solutions of known concentration. Cross-validate with ion-exchange chromatography or capillary electrophoresis to address matrix interference .

Q. How should researchers design a titration protocol to assess the purity of this compound?

Methodological Answer: Prepare a primary standard (e.g., potassium hydrogen phthalate) to standardize the titrant (e.g., NaOH). Dissolve a weighed sample of this compound in water, add phenolphthalein indicator, and titrate to a faint pink endpoint. Calculate purity using stoichiometric ratios and account for systematic errors (e.g., atmospheric CO₂ absorption) by blank correction .

Advanced Research Questions

Q. How can contradictions between experimental enthalpy data and theoretical predictions for this compound be resolved?

Methodological Answer: Re-evaluate experimental conditions (e.g., calorimetry setup, solvent purity) and theoretical parameters (e.g., basis sets in DFT simulations). Compare experimental ΔfH° (enthalpy of formation) with NIST Chemistry WebBook data for analogous compounds. Use error propagation analysis to identify discrepancies in measurement uncertainty .

Q. What strategies mitigate confounding variables in studying the reaction kinetics of this compound with nucleophiles?

Methodological Answer: Conduct controlled experiments under inert atmospheres (e.g., nitrogen glovebox) to exclude moisture/oxygen. Use stopped-flow spectrophotometry to capture rapid reaction intermediates. Apply pseudo-first-order kinetics by maintaining a large excess of nucleophile. Validate with Arrhenius plots and transition-state theory modeling .

Q. How can researchers differentiate between associative and dissociative mechanisms in this compound catalysis?

Methodological Answer: Perform isotopic labeling (e.g., deuterated solvents) and track kinetic isotope effects (KIEs) using NMR or mass spectrometry. Analyze rate dependence on substrate concentration: associative mechanisms show saturation kinetics, while dissociative mechanisms exhibit linear dependence. Complement with computational modeling of transition states .

Q. What statistical approaches address non-linear behavior in dose-response studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation, logistic curves) to fit dose-response data. Use Akaike Information Criterion (AIC) to compare model fits. Account for heteroscedasticity via weighted least squares. Validate with bootstrap resampling to estimate confidence intervals .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., temperature, humidity) and raw data in open-access repositories. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Contradiction Analysis : Use triangulation by combining multiple techniques (e.g., HPLC, NMR, computational modeling) to resolve conflicting results .

- Error Reporting : Quantify uncertainties using standard deviations for replicate measurements and propagate errors through calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.